molecular formula C9H5F2NO2 B1321695 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile CAS No. 68119-31-3

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile

Cat. No. B1321695
CAS RN: 68119-31-3
M. Wt: 197.14 g/mol
InChI Key: OGDSGFSPCQGELG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile can be inferred from the synthesis of difluoro(trimethylsilyl)acetonitrile, as described in the first paper. The preparation involved the insertion of difluorocarbene into silyl cyanide, which suggests that a similar strategy could potentially be applied to introduce difluoromethyl groups into other chemical structures, possibly including benzo[d][1,3]dioxole derivatives .

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the papers, the presence of difluoromethyl groups and a benzo[d][1,3]dioxole moiety suggests that the compound would exhibit characteristics typical of aromatic compounds with electron-withdrawing groups. These could include increased acidity of protons adjacent to the difluoromethyl group and potential stabilization of negative charge through resonance with the aromatic system.

Chemical Reactions Analysis

The papers do not directly address reactions of this compound, but they do provide information on related reactions. For example, the difluoro(trimethylsilyl)acetonitrile was used as a cyanodifluoromethylating reagent for various nucleophiles . This suggests that the difluoromethyl group in the compound of interest might also be reactive under certain conditions, potentially participating in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be speculated based on the properties of similar compounds. The presence of difluoromethyl groups typically increases the lipophilicity and could affect the boiling point and solubility of the compound. The benzo[d][1,3]dioxole moiety is known to be a stable structure, which could contribute to the overall stability of the compound. The electron-withdrawing nature of the difluoromethyl group could also influence the reactivity of the compound, making it more susceptible to nucleophilic attack.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study explored the synthesis and crystal structure of a novel carbene silver(I) complex with an imidazole derivative, highlighting the use of related acetonitrile compounds in complex formation and structural characterization (Lu Jiu-fu, Ge Hong-guang, & Shi Juan, 2015).

Chemical Reactions and Product Formation

  • Research on fluorosulfonyldifluoroacetic acid interacting with N-heterocyclic compounds, such as imidazole, led to the formation of difluoromethylated products, showing the potential of similar acetonitrile derivatives in facilitating chemical reactions (Qing‐Yun Chen, G. Yang, & Sheng-Wen Wu, 2010).

Potential in Cancer Research

Electroluminescence and Photophysical Studies

Novel Synthesis Methods

  • Research has been conducted on the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative related to the compound , highlighting innovative approaches to synthesizing novel chemical structures (M. P. Catalani, A. Paio, & L. Perugini, 2010).

Mechanism of Action

Target of Action

The primary targets of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Biochemical Analysis

Biochemical Properties

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering the flux of metabolites .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been shown to impact gene expression, either upregulating or downregulating specific genes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas (nitrogen or argon) at 2-8°C . Over time, its degradation products may also have significant biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Toxicity studies are essential to determine the safe dosage range for this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects. The activity and function of this compound can vary depending on its localization within the cell .

properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDSGFSPCQGELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC#N)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255676
Record name 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68119-31-3
Record name 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68119-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of crude 5-chloromethyl-2,2-difluoro-benzo[1,3]dioxole (4.4 g) and sodium cyanide (1.36 g, 27.8 mmol) in dimethylsulfoxide (50 mL) was stirred at room temperature overnight. The reaction mixture was poured into ice and extracted with ethyl acetate (300 mL). The organic layer was dried over sodium sulfate and evaporated to dryness to give crude (2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetonitrile (3.3 g) which was used directly in the next step.
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1.36 g
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Synthesis routes and methods II

Procedure details

A mixture of 6-chloromethyl-2,2,4,4-tetrafluoro-4H-benzo[1,3]dioxine (6.2 g) and NaCN (2.07 g, 42.3 mmol) in DMSO (50 mL) was stirred at room temperature for 2 h. The reaction mixture was poured into ice and extracted with EtOAc (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4, and evaporated to give a crude product, which was purified by silica gel column (Petroleum Ether/EtOAc 10:1) to give (2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetonitrile (4.5 g, 68% over 3 steps). 1H NMR (CDCl3, 300 MHz) δ 7.57-7.60 (m, 2H), 7.20 (d, J=8.7 Hz, 1H), 3.82 (s, 2H).
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Synthesis routes and methods III

Procedure details

A solution of 5-chloromethyl-2,2-difluoro-1,3-benzodioxole (1 eq) in DMSO (1.25 vol) is added to a slurry of NaCN (1.4 eq) in DMSO (3 vol) maintaining the temperature between 30-40° C. The mixture is stirred for 1 hour then water (6 vol) is added followed by MTBE (4 vol). After stirring for 30 min, the layers are separated. The aqueous layer is extracted with MTBE (1.8 vol). The combined organic layers are washed with water (1.8 vol), dried (Na2SO4), filtered, and concentrated to afford crude (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile (95%) that is used directly in the next step.
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